molecular formula C16H18FNOS B2898758 2-(4-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide CAS No. 2320723-63-3

2-(4-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

Cat. No.: B2898758
CAS No.: 2320723-63-3
M. Wt: 291.38
InChI Key: RXVCKEXITGHJFB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenyl group and a thiophen-3-yl-containing branched alkyl chain. The compound combines aromatic fluorine substitution, known to enhance metabolic stability and binding affinity in pharmaceuticals, with a thiophene moiety, which contributes to π-π interactions and solubility modulation .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNOS/c1-16(2,13-7-8-20-10-13)11-18-15(19)9-12-3-5-14(17)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVCKEXITGHJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide typically involves the following steps:

  • Preparation of 4-Fluorophenylacetic Acid: This is achieved by the fluorination of phenylacetic acid.

  • Formation of 2-Methyl-2-(Thiophen-3-yl)Propylamine: This involves the alkylation of thiophene with appropriate reagents.

  • Acetylation Reaction: The final step involves the reaction of 4-fluorophenylacetic acid with 2-methyl-2-(thiophen-3-yl)propylamine under acetylation conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form fluorophenyl carboxylic acids.

  • Reduction: The compound can be reduced to form corresponding amines or alcohols.

  • Substitution Reactions: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution Reactions: Nucleophiles such as ammonia (NH3) and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorophenyl carboxylic acids.

  • Reduction: Corresponding amines or alcohols.

  • Substitution Reactions: Amides, amines, or other substituted derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of fluorinated anesthetics and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors, while the thiophenyl group contributes to its biological activity. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (C₁₉H₂₇FN₂O₂)

  • Structural Differences : Replaces the thiophen-3-yl-methylpropyl group with a cyclohexyl moiety and introduces a second acetamide branch via a multicomponent reaction.
  • Synthesis : Prepared via a one-pot Ugi-type reaction using 4-fluorobenzaldehyde, propylamine, acetic acid, and cyclohexylisocyanide (81% yield) .
  • Properties :
    • Melting point: 150–152°C (higher than typical linear acetamides, likely due to increased rigidity from the cyclohexyl group).
    • Polarity: Reduced compared to the thiophene-containing target compound, as indicated by Rf = 0.26 (Et₂O:DCM = 2:8) .

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

  • Structural Differences : Substitutes the 4-fluorophenyl group with 4-chlorophenyl and replaces the thiophen-3-ylpropyl chain with a pyridinyl-thioacetamide unit.
  • Synthesis: Formed by heating 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine precursor in ethanol under reflux (85% yield) .
  • Properties: Electronic Effects: Chlorine’s stronger electron-withdrawing nature compared to fluorine may reduce electron density at the acetamide carbonyl, affecting reactivity. Crystallinity: Recrystallized as pale orange crystals (ethanol-dioxane), suggesting extended conjugation from the styrylpyridine moiety .

N-Methyl-2-(4-Acylpiperazin-1-yl)-N-[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide Derivatives

  • Structural Differences : Features a thiophen-2-yl group (vs. thiophen-3-yl in the target compound) and incorporates a naphthalene-oxypropyl chain and acylpiperazine.
  • Synthesis : Derived from N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine via N-chloroacetylation and N-alkylation .
  • Properties: Solubility: Likely lower than the target compound due to bulky naphthalene and piperazine groups.

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide

  • Structural Differences : Replaces the thiophen-3-ylpropyl group with a pyrazine-carboxamide core and introduces a 3,5-difluorophenyl-hydroxyacetyl unit.
  • Synthesis : Coupling reaction using HATU and DIEA in THF, followed by chiral separation (98% enantiomeric excess) .
  • Properties: Stereochemical Complexity: Exists as separable isomers (Rt = 1.610 and 2.410 minutes), highlighting the importance of chirality in bioactivity . Fluorine Placement: Dual fluorine atoms on the phenyl ring may enhance binding specificity compared to monofluorinated analogs .

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